molecular formula C12H14N2O7 B2618846 (E)-5-(2-carboxyvinyl)-2'-deoxyuridine CAS No. 74131-06-9

(E)-5-(2-carboxyvinyl)-2'-deoxyuridine

Cat. No. B2618846
CAS RN: 74131-06-9
M. Wt: 298.251
InChI Key: YWQZUENVQOQEHJ-PIXDULNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there’s no direct information on the synthesis of “(E)-5-(2-carboxyvinyl)-2’-deoxyuridine”, related compounds have been synthesized using various functional pendants attached to the phenyl ring of 4-(2-carboxyvinyl)benzoic acid .

Scientific Research Applications

Photoligation in Genomic Research

(E)-5-(2-Carboxyvinyl)-2'-deoxyuridine (CVU) has been utilized in template-directed photoligation, contributing significantly to genomic research. This method involves using CVU for photoirradiation at 366 nm to achieve photoligation. This application is crucial in exploring genomic sequences and interactions, with potential uses in biotechnology and biomedical research (Yoshimura, Matsuzaki, & Fujimoto, 2009).

Synthesis and Labeling for Investigating Viral Infections

The compound has been instrumental in synthesizing radiolabeled (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) and (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). These derivatives are synthesized from this compound, enabling detailed studies of viral infections, particularly herpes simplex virus. Such radiolabeling techniques are vital for understanding the biological and pharmacological behaviors of viral infections (Samuel, Knaus, Wiebe, & Tyrrell, 1984).

Bioanalytical Applications

The bioanalysis of (E)-5-(2-bromovinyl)-2'-deoxyuridine, a derivative of CVU, is essential for studying its pharmacokinetic properties and interaction with biological systems. This includes understanding its behavior in plasma and urine, which is crucial for pharmacokinetic studies and the development of antiviral therapies (Reeuwijk, Lingeman, Tjaden, De Bruijn, Keizer, & van der Greef, 1988).

Role in Antiviral Research

Derivatives of this compound, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine, have shown potent anti-herpes effects. Their role in inhibiting herpes simplex virus replication is critical for developing new antiviral strategies. Understanding the mechanism of action of these derivatives offers insights into viral infections and potential treatment approaches (De Clercq, Descamps, De Somer, Barr, Jones, & Walker, 1979).

properties

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O7/c15-5-8-7(16)3-9(21-8)14-4-6(1-2-10(17)18)11(19)13-12(14)20/h1-2,4,7-9,15-16H,3,5H2,(H,17,18)(H,13,19,20)/b2-1+/t7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQZUENVQOQEHJ-PIXDULNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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